molecular formula C14H14N2O B2950841 N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 383146-11-0

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2950841
CAS No.: 383146-11-0
M. Wt: 226.279
InChI Key: IUTROBYDNUECPG-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a phenyl ring substituted with a 1H-pyrrol-1-yl group at the para position. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 232.28 g/mol. The compound’s structure combines a rigid cyclopropane ring with a planar pyrrole moiety, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)16-9-1-2-10-16/h1-2,5-11H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTROBYDNUECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329825
Record name N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383146-11-0
Record name N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights:

  • The boronate ester in Compound 21 (C₁₅H₁₈BNO₃) suggests utility in Suzuki-Miyaura cross-coupling reactions for further derivatization .
  • Synthetic Accessibility: Analogs in were synthesized via multi-step routes involving sulfonylation, boronate ester formation, and cyano-group incorporation, with purification by flash/column chromatography .
  • Pharmacological Performance: Compound 19’s sulfonylethylamino-dihydropyrrole substituent contributes to potent GSK-3β inhibition (IC₅₀ ~50 nM), outperforming the cyano-substituted Compound 24 (IC₅₀ ~120 nM) . This highlights the importance of sulfonamide groups in enhancing target engagement.

Research Findings and Implications

  • Biological Activity: Analogs with sulfonamide or cyano substituents () demonstrate measurable GSK-3β inhibition, suggesting that the target compound’s pyrrole group could be optimized for similar or distinct kinase targets .
  • Physicochemical Properties : The target compound’s lower molecular weight (232.28 g/mol) compared to sulfonamide analogs (>300 g/mol) may improve blood-brain barrier permeability, a critical factor in neurotherapeutic applications .

Biological Activity

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide (CAS No. 383146-11-0) is a compound characterized by a cyclopropane carboxamide group linked to a phenyl ring, which is further substituted with a pyrrole ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 226.27 g/mol
  • IUPAC Name : N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide

Research indicates that this compound interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction may modulate cellular signaling pathways, contributing to its observed biological effects, including antibacterial and anticancer properties.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
  • Mechanistic Insights :
    • The compound appears to affect the expression of key proteins involved in cell cycle regulation and apoptosis. For instance, it was found to reduce the expression of Ki67, a proliferation marker, in xenograft models .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Research Findings and Case Studies

StudyFindingsReference
In vitro study on cancer cell linesSignificant inhibition of SW480 and HCT116 cell proliferation; IC50 values of 2 µM and 0.12 µM respectively
Antibacterial assayDemonstrated activity against multiple bacterial strains; mechanism under investigation
Mechanistic studyModulation of Ki67 expression and apoptosis-related proteins in cancer cells

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